molecular formula C26H34N2O2 B14457139 3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine CAS No. 73816-79-2

3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine

Cat. No.: B14457139
CAS No.: 73816-79-2
M. Wt: 406.6 g/mol
InChI Key: DSINOQVPRGNAEQ-UHFFFAOYSA-N
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Description

3,9-Dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine is a complex organic compound known for its unique structural properties. This compound features a benzoxazine ring system, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of cyclohexyl groups adds to its stability and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable benzoxazine precursor in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

3,9-Dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzoxazine ring allows for nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

3,9-Dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound shares a similar ring structure but differs in the substituents attached to the ring.

    1,3-Dicyclohexylurea: Another compound with cyclohexyl groups, but with a different core structure.

    1,3-Dimethyl-2-oxohexahydropyrimidine: Similar in terms of heterocyclic structure but with different functional groups.

Uniqueness

What sets 3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine apart is its specific combination of a benzoxazine ring with cyclohexyl groups. This unique structure imparts distinct chemical and physical properties, making it particularly useful in specialized applications.

Properties

CAS No.

73816-79-2

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine

InChI

InChI=1S/C26H34N2O2/c1-3-7-19(8-4-1)27-15-23-21-11-14-26-24(22(21)12-13-25(23)29-17-27)16-28(18-30-26)20-9-5-2-6-10-20/h11-14,19-20H,1-10,15-18H2

InChI Key

DSINOQVPRGNAEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3=C(C=CC4=C3C=CC5=C4CN(CO5)C6CCCCC6)OC2

Origin of Product

United States

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